2-(5-iodo-1H-indol-3-yl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(5-iodo-1H-indol-3-yl)acetic acid typically involves the iodination of indole-3-acetic acid. One common method includes the reaction of indole-3-acetic acid with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5-iodo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-iodo-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential role in plant growth regulation and as a precursor to other bioactive molecules.
Industry: It may be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-iodo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. As an indole derivative, it can interact with various receptors and enzymes, influencing biological processes such as cell growth and differentiation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(5-iodo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with roles in neurotransmission.
Indole-3-butyric acid: Another plant growth regulator with similar applications. The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90841-87-5 |
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Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-(5-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) |
InChI Key |
QXABICUWEZOXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)CC(=O)O |
Origin of Product |
United States |
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